molecular formula C22H22ClN3O4S B11529103 methyl 4-(3-{[N'-(3-chloro-4-methylphenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

methyl 4-(3-{[N'-(3-chloro-4-methylphenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11529103
M. Wt: 459.9 g/mol
InChI Key: LUCSACMYNBXNRS-UHFFFAOYSA-N
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Description

METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a chlorinated phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the pyrrolidinone ring through cyclization reactions. The chlorinated phenyl group is then attached via a substitution reaction, and the final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE shares similarities with other benzoate esters and pyrrolidinone derivatives.
  • Compounds like METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE are often compared based on their structural features and reactivity.

Uniqueness

The uniqueness of METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

methyl 4-[3-[N-(3-chloro-4-methylphenyl)-N'-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H22ClN3O4S/c1-4-24-22(25-15-8-5-13(2)17(23)11-15)31-18-12-19(27)26(20(18)28)16-9-6-14(7-10-16)21(29)30-3/h5-11,18H,4,12H2,1-3H3,(H,24,25)

InChI Key

LUCSACMYNBXNRS-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC(=C(C=C1)C)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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